molecular formula C15H10ClN3OS B11111339 N-(4-(4-chlorophenyl)thiazol-2-yl)isonicotinamide

N-(4-(4-chlorophenyl)thiazol-2-yl)isonicotinamide

Cat. No.: B11111339
M. Wt: 315.8 g/mol
InChI Key: PWFRMDASXHVVSM-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE is unique due to its specific combination of a thiazole ring and isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H10ClN3OS

Molecular Weight

315.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C15H10ClN3OS/c16-12-3-1-10(2-4-12)13-9-21-15(18-13)19-14(20)11-5-7-17-8-6-11/h1-9H,(H,18,19,20)

InChI Key

PWFRMDASXHVVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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